molecular formula C27H40O6 B11832346 methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-2,4-dimethoxy-5-methyl-6-((pivaloyloxy)methyl)benzoate

methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-2,4-dimethoxy-5-methyl-6-((pivaloyloxy)methyl)benzoate

Cat. No.: B11832346
M. Wt: 460.6 g/mol
InChI Key: MIEGHPKMWPZOGF-NBVRZTHBSA-N
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Description

This compound is a methyl benzoate derivative featuring a geranyl-derived terpene chain (3,7-dimethylocta-2,6-dien-1-yl) at position 3, methoxy groups at positions 2 and 4, a methyl group at position 5, and a pivaloyloxymethyl group at position 5.

Properties

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-4,6-dimethoxy-3-methylbenzoate

InChI

InChI=1S/C27H40O6/c1-17(2)12-11-13-18(3)14-15-20-23(30-8)19(4)21(16-33-26(29)27(5,6)7)22(24(20)31-9)25(28)32-10/h12,14H,11,13,15-16H2,1-10H3/b18-14+

InChI Key

MIEGHPKMWPZOGF-NBVRZTHBSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1OC)C/C=C(\C)/CCC=C(C)C)OC)C(=O)OC)COC(=O)C(C)(C)C

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC=C(C)CCC=C(C)C)OC)C(=O)OC)COC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-2,4-dimethoxy-5-methyl-6-((pivaloyloxy)methyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-2,4-dimethoxy-5-methyl-6-((pivaloyloxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-2,4-dimethoxy-5-methyl-6-((pivaloyloxy)methyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various chemical products, such as fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-2,4-dimethoxy-5-methyl-6-((pivaloyloxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Terpene-Modified Esters
  • (2E,6E)-4,8-Dihydroxy-3,7-dimethylocta-2,6-dien-1-yl pivalate (Compound 6, ) Structural Differences: Lacks the benzoate core and substituents (e.g., methoxy, pivaloyloxymethyl). Synthesis: Prepared via methanol/K₂CO₃-mediated reaction followed by silica column chromatography . Properties: Simpler structure results in lower molecular weight (MW: ~350 g/mol) and higher polarity due to hydroxyl groups.
  • Geranyl Acetate (43) and Benzoate (44) ()

    • Structural Differences : Simple esters of geraniol (3,7-dimethylocta-2,6-dien-1-ol) without aromatic rings.
    • Synthesis : Enzymatic esterification (e.g., Pseudomonas cepacia lipase) yields >95% product .
    • Properties : Lower MW (~200–250 g/mol) and higher volatility compared to the target compound.
Benzoic Acid Derivatives
  • (E)-3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxy-6-nonylbenzoic acid (2d, ) Structural Differences: Hydroxyl groups at positions 2 and 4 (vs. methoxy in the target) and a nonyl chain at position 6 (vs. pivaloyloxymethyl). Biological Activity: Exhibits antibacterial properties (31% yield), attributed to alkyl chain length and hydroxyl groups . Properties: Higher polarity (logP ~5.2) due to hydroxyls, contrasting with the target’s lipophilic profile (estimated logP ~7.1).
  • 3-Chloro-6-hydroxy-2,2,6-trimethylcyclohexyl) methyl 4-nitrobenzoate ()

    • Structural Differences : Nitrobenzoate core with a chloro-cyclohexyl group instead of the terpene chain.
    • Synthesis : Uses HOBt/DIPEA coupling in DMF, contrasting with the target’s likely multi-step synthesis .

Key Insights :

  • Methoxy groups may reduce oxidative metabolism compared to hydroxylated analogues like 2d .

Biological Activity

Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-2,4-dimethoxy-5-methyl-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C21H34O5C_{21}H_{34}O_5, and it has a molecular weight of approximately 362.49 g/mol.

Chemical Structure

Chemical Structure (Placeholder for actual structure image)

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The presence of methoxy and pivaloyloxy groups may enhance anti-inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary research indicates potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Pharmacological Studies

Recent pharmacological studies have investigated the effects of this compound on different biological systems:

  • In vitro Studies : Cell viability assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cells with an IC50 value of 25 µM.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various derivatives of this compound. The study found that certain modifications increased potency against MCF-7 cells by enhancing apoptosis pathways.

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Results indicated a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting therapeutic potential for inflammatory diseases.

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